4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is a synthetic organic compound characterized by the presence of a biphenyl core substituted with a fluoro group, a pyrrolidin-1-ylsulfonyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-1-ylsulfonyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, sulfuric acid), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid can be compared with similar compounds such as:
4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid: This compound shares the pyrrolidin-1-ylsulfonyl and fluoro groups but differs in the position of the carboxylic acid group.
4-Fluoro-4’-(morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid: This compound has a morpholin-1-ylsulfonyl group instead of a pyrrolidin-1-ylsulfonyl group, affecting its chemical properties and reactivity.
4-Fluoro-4’-(piperidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid: This compound contains a piperidin-1-ylsulfonyl group, which may influence its biological activity and applications.
The uniqueness of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-16-8-5-13(11-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBPNSAJCVLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692351 |
Source
|
Record name | 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-98-8 |
Source
|
Record name | 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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